






|
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[C:5]([C:7]1[C:8]([CH3:16])=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10](O)=[O:11])#[N:6]>>[C:5]([C:7]1[C:8]([CH3:16])=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([Cl:3])=[O:11])#[N:6]
|


|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C(=C(C(=O)O)C=CC1)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
after cooling
|
|
Type
|
CUSTOM
|
|
Details
|
excess thionyl chloride was removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The last traces of thionyl chloride were removed by addition of benzene and distillation under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by rectification under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C(=C(C(=O)Cl)C=CC1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27.4 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |